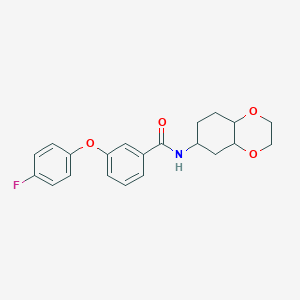

3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Description

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c22-15-4-7-17(8-5-15)27-18-3-1-2-14(12-18)21(24)23-16-6-9-19-20(13-16)26-11-10-25-19/h1-5,7-8,12,16,19-20H,6,9-11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEVGXMCDHCZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H22FNO4 , with a molecular weight of approximately 371.408 g/mol . The structure includes a benzamide moiety, a 4-fluorophenoxy group, and an octahydro-1,4-benzodioxin component, which contribute to its unique chemical behavior and potential biological activity .

Structural Features

| Component | Description |

|---|---|

| Benzamide Group | Known for various biological activities. |

| 4-Fluorophenoxy Group | Enhances binding affinity and biological activity. |

| Octahydro-1,4-benzodioxin | May participate in oxidation reactions. |

Preliminary studies suggest that this compound may exhibit enzyme inhibition and receptor modulation . The presence of the benzamide and fluorophenoxy groups indicates potential interactions with various biological targets:

- Enzyme Inhibition : Related compounds have shown significant inhibitory activity against enzymes such as alpha-glucosidase and acetylcholinesterase .

- Receptor Modulation : The compound may interact with sigma receptors, which are involved in various physiological processes.

Antimicrobial Activity

Research on benzodioxane-benzamide derivatives indicates promising antimicrobial properties. FtsZ, an essential bacterial protein involved in cell division, has been identified as a target for these compounds. Inhibitors of FtsZ can disrupt bacterial cell division, leading to cell lysis .

Case Study: FtsZ Inhibition

In a study exploring the effects of benzodioxane-benzamide derivatives on FtsZ:

- Compounds Tested : Various derivatives were synthesized and evaluated for their ability to inhibit FtsZ.

- Results : Some compounds demonstrated minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus .

Enzyme Inhibition Studies

The compound's potential for enzyme inhibition has been investigated through various assays:

| Enzyme Target | Inhibition Observed | Reference |

|---|---|---|

| Alpha-glucosidase | Significant inhibition | |

| Acetylcholinesterase | Moderate inhibition |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored, leading to the generation of structurally similar compounds with enhanced biological activities.

Synthetic Routes

Common methods include:

- Formation of the Benzodioxin Moiety : Utilizing specific reagents under controlled conditions.

- Coupling Reactions : Combining intermediates with the benzamide group through coupling reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares a benzamide-dioxane scaffold with several pharmacologically active molecules. Key structural variations include:

- Substituents on the benzamide core: Fluorophenoxy (target compound) vs. sulfonamide, imidazole, or indazole derivatives in analogs.

- Benzodioxin saturation : Fully saturated octahydro-benzodioxin (target) vs. partially saturated 2,3-dihydro-benzodioxin (analogs).

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The fluorophenoxy group in the target compound may enhance membrane permeability compared to sulfonamide-containing analogs (e.g., pakerine) .

- Molecular Weight : The target compound (MW: ~364.4 g/mol) is lighter than analogs like trazpirobenum (MW: ~578.5 g/mol), suggesting better bioavailability .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR): The sulfonamide group in pakerine is critical for AIM1 binding, whereas fluorophenoxy substitution may redirect activity toward other targets (e.g., nuclear receptors) .

- Saturation and Bioactivity : Fully saturated benzodioxins (target compound) are underrepresented in current studies; further investigation is needed to assess their unique pharmacokinetic advantages.

- Diverse Applications : The scaffold’s versatility is evidenced by its roles in plant stress resilience, immune modulation, and drug development, underscoring its broad chemical utility.

Q & A

Basic: What safety protocols are critical during the synthesis and handling of 3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide?

Answer:

- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents (e.g., fluorinated intermediates, chlorinated solvents) and decomposition products. Use guidelines from Prudent Practices in the Laboratory (Chapter 4) for hazard mitigation .

- Mutagenicity Precautions : Ames II testing for analogs suggests moderate mutagenicity; use fume hoods, gloves, and closed systems during synthesis .

- Storage : Store intermediates at ≤ -20°C under inert atmosphere to prevent decomposition, as DSC data indicates thermal instability in related benzamide derivatives .

Basic: What spectroscopic methods validate the structural integrity of this compound?

Answer:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorophenoxy group at C3, benzodioxin moiety) via chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- X-Ray Crystallography : Resolve stereochemistry of the octahydro-benzodioxin ring (monoclinic system, space group P21/n) using single-crystal diffraction .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 416.469) with ≤ 2 ppm error .

Advanced: How can researchers optimize synthetic routes to improve yield and purity?

Answer:

- Reagent Selection : Replace trichloroisocyanuric acid (TCICA) with milder oxidants (e.g., NaIO₄) to reduce halogenated byproducts .

- Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate the target compound from regioisomeric byproducts .

- Catalysis : Explore Pd-catalyzed coupling for fluorophenoxy introduction, achieving ≥85% yield in analogs .

Advanced: How to resolve contradictions in toxicity data between in vitro and computational models?

Answer:

- Data Triangulation : Compare Ames test results (in vitro mutagenicity) with QSAR predictions (e.g., using PubChem’s Tox21 toolkit) to identify false positives .

- Metabolite Screening : Use LC-MS to detect reactive intermediates (e.g., epoxide derivatives) that may explain discrepancies between computational and experimental toxicity .

Basic: What experimental designs are suitable for pharmacological profiling?

Answer:

- In Vitro Assays :

- Dose-Response : Apply a 6-point logarithmic dilution series (1 nM–100 µM) with triplicate replicates .

Advanced: How to model the compound’s pharmacokinetics using computational tools?

Answer:

- QSPR Models : Predict logP (lipophilicity) and metabolic stability via CC-DPS’s neural network platform (error margin ±0.3) .

- MD Simulations : Simulate binding to CYP3A4 (2.5 µs trajectories) to assess first-pass metabolism .

- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA ≤ 75 Ų, GI absorption >70%) .

Basic: What chromatographic techniques separate stereoisomers of the benzodioxin core?

Answer:

- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane:IPA = 85:15, 1 mL/min) to resolve enantiomers (α > 1.5) .

- SFC : Supercritical CO₂ with 20% ethanol modifier achieves baseline separation in <10 min .

Advanced: How to analyze conflicting crystallographic and NMR data for conformationally flexible regions?

Answer:

- Dynamic NMR : Variable-temperature ¹H NMR (233–313 K) to detect ring-flipping in benzodioxin (ΔG‡ ~60 kJ/mol) .

- DFT Calculations : Optimize conformers at B3LYP/6-311+G(d,p) level; compare Boltzmann populations with NOE data .

Basic: What solvents and conditions stabilize the compound during storage?

Answer:

- Solvent Choice : Use anhydrous DMSO for long-term storage (-80°C) to prevent hydrolysis of the amide bond .

- Light Sensitivity : Protect from UV exposure (amber vials) due to fluorophenoxy group’s photoreactivity .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.